molecular formula C13H11BO3 B3021439 4-(4-Formylphenyl)phenylboronic acid CAS No. 868046-59-7

4-(4-Formylphenyl)phenylboronic acid

Cat. No.: B3021439
CAS No.: 868046-59-7
M. Wt: 226.04 g/mol
InChI Key: GSTOVMGVTCXLDX-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients. It is used in various industrial applications, including as a stabilizer and inhibitor for enzymes and as a bactericide .

Mechanism of Action

Target of Action

4-(4-Formylphenyl)phenylboronic acid, also known as 4-Formylphenylboronic acid (4-FPBA), is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes , indicating that enzymes are its primary targets. The specific enzymes it targets can vary depending on the context of its use.

Mode of Action

The compound interacts with its enzyme targets by binding to them, thereby inhibiting their activity . This interaction can lead to changes in the biochemical processes that these enzymes are involved in, potentially altering cellular functions.

Biochemical Pathways

4-FPBA is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for various reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . These reactions are part of larger biochemical pathways that can have downstream effects on the synthesis of other compounds.

Result of Action

The molecular and cellular effects of 4-FPBA’s action depend on the specific context of its use. As an enzyme inhibitor, it can alter the activity of its target enzymes, leading to changes in the biochemical reactions these enzymes catalyze . In the context of Suzuki cross-coupling reactions, 4-FPBA can contribute to the synthesis of various compounds .

Action Environment

The action, efficacy, and stability of 4-FPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the boronic acid group, potentially influencing its reactivity. Additionally, the presence of other compounds, such as ligands for the Suzuki cross-coupling reactions, can impact the compound’s action

Biochemical Analysis

Biochemical Properties

4-(4-Formylphenyl)phenylboronic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate for Suzuki cross-coupling reactions . It can also be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is quite stable and readily forms dimers and cyclic trimeric anhydrides

Preparation Methods

The synthesis of 4-(4-Formylphenyl)phenylboronic acid was first reported by Heinrich Nöth in 1990. The process involves the following steps :

    Starting Material: 4-Bromobenzaldehyde.

    Acetalization: The aldehyde group is acetalized using diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene.

    Grignard Reaction: Formation of the Grignard compound with magnesium, requiring 1,2-dibromoethane and activation with ultrasound.

    Reaction with Tri-n-butyl Borate: This leads to the protected aryl boronic ester, which after acidic work-up, yields the target product in 78% yield.

An improved process uses less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate . Another method involves the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide .

Chemical Reactions Analysis

4-(4-Formylphenyl)phenylboronic acid undergoes various types of reactions, including:

Common reagents used in these reactions include palladium catalysts, triethylamine, and copper-mediated systems . Major products formed from these reactions are often biphenyl compounds and other complex organic molecules.

Properties

IUPAC Name

[4-(4-formylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOVMGVTCXLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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